Dimethyl methylphosphonate

Description

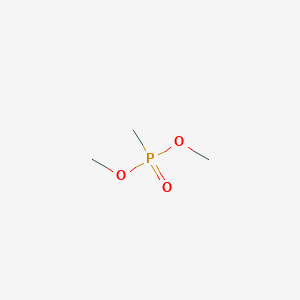

Structure

3D Structure

Properties

IUPAC Name |

[methoxy(methyl)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONWDASPFIQPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020494 | |

| Record name | Dimethyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO] | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid, P-methyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110 °F (NTP, 1992) | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl methylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

756-79-6 | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-methyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z996230U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<50 °C | |

| Record name | DIMETHYL METHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dimethyl Methylphosphonate (DMMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, with a specific focus on its application in the synthesis of dimethyl methylphosphonate (B1257008) (DMMP). It details the reaction mechanism, provides a summary of quantitative data, outlines a detailed experimental protocol, and includes a visual representation of the reaction pathway.

Core Concepts: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of a carbon-phosphorus bond.[1] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965).[1] Specifically, it is the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate.[2]

The synthesis of dimethyl methylphosphonate (DMMP) via the Michaelis-Arbuzov reaction typically involves the reaction of trimethyl phosphite with a methyl halide, such as methyl iodide.[3][4]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a tetrahedral trialkoxyphosphonium halide intermediate.[1]

-

Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate. This leads to the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphonate and a new alkyl halide as a byproduct.[1]

This mechanism is supported by the observation of inversion of configuration at the carbon center attacked by the halide anion, which is characteristic of an S(_N)2 reaction.

Quantitative Data for DMMP Synthesis

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | Trimethyl phosphite, Methyl iodide | [3][4] |

| Product | This compound (DMMP) | [3] |

| CAS Number | 756-79-6 | [5] |

| Molecular Formula | C₃H₉O₃P | [6] |

| Molecular Weight | 124.08 g/mol | [6] |

| Boiling Point | 181 °C | [3] |

| Density | 1.145 g/mL at 25 °C | [3] |

| Typical Reaction Yield | 93-96% | [6][7] |

| Reported Purity | >99% | [7] |

| ¹H NMR (CDCl₃) | δ 1.48 (d, J=17.7 Hz, 3H, P-CH₃), 3.75 (d, J=10.9 Hz, 6H, O-CH₃) | [5] |

| ³¹P NMR (CDCl₃) | δ 31.5 ppm | [8] |

| IR Spectrum | Available on NIST WebBook | [9] |

| Mass Spectrum | Available on NIST WebBook | [9] |

Experimental Protocol for DMMP Synthesis

This protocol is adapted from a well-established procedure for a similar Michaelis-Arbuzov reaction published in Organic Syntheses.[2]

Materials:

-

Trimethyl phosphite (1.0 mol, 124.08 g, 110.1 mL)

-

Methyl iodide (1.0 mol, 141.94 g, 62.3 mL)

-

Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus (Vigreux column)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a 500 mL round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry. The apparatus should be flushed with an inert gas (nitrogen or argon) to maintain an anhydrous and oxygen-free environment.

-

Initial Charge: Charge the round-bottom flask with methyl iodide (1.0 mol).

-

Addition of Trimethyl Phosphite: Place the trimethyl phosphite (1.0 mol) in the dropping funnel.

-

Initiation of Reaction: Add a small portion (approximately 10%) of the trimethyl phosphite to the methyl iodide at room temperature. Gently heat the mixture using a heating mantle. An exothermic reaction should commence.

-

Controlled Addition: Once the exothermic reaction begins, remove the heat source. Add the remaining trimethyl phosphite from the dropping funnel at a rate that maintains a gentle reflux. If the reaction subsides, gentle heating may be reapplied.

-

Completion of Reaction: After the addition of trimethyl phosphite is complete, heat the reaction mixture at reflux for an additional hour to ensure the reaction goes to completion.

-

Purification - Removal of Byproduct: Replace the reflux condenser with a distillation apparatus equipped with a Vigreux column. Distill the byproduct, methyl iodide, at atmospheric pressure.

-

Purification - Vacuum Distillation of Product: After the removal of the byproduct, distill the remaining crude product under reduced pressure. Collect the fraction corresponding to this compound (boiling point approximately 90-92 °C at 0.095 MPa).[7]

-

Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ³¹P NMR, IR) and compare the data with the values reported in the literature to confirm its identity and purity.

Visualizing the Reaction Pathway

The following diagrams illustrate the overall Michaelis-Arbuzov reaction for DMMP synthesis and a detailed workflow of the experimental procedure.

Caption: The Michaelis-Arbuzov reaction mechanism for DMMP synthesis.

Caption: Experimental workflow for the synthesis of DMMP.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. This compound(756-79-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN102964382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

Physical and chemical properties of Dimethyl methylphosphonate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylphosphonate (B1257008) (DMMP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl methylphosphonate (DMMP), an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂, is a colorless liquid at room temperature.[1][2] It is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[2] Due to its structural and spectroscopic similarities to nerve agents like Sarin and Soman, DMMP is also widely used as a less toxic simulant in research and for the calibration of detection equipment.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of DMMP, including detailed experimental protocols for their determination.

Physical Properties

The physical properties of DMMP are summarized in the tables below. These properties are crucial for its handling, storage, and application in various fields.

General and Thermal Properties

| Property | Value | Experimental Protocol |

| Molecular Formula | C₃H₉O₃P | Not Applicable |

| Molecular Weight | 124.08 g/mol [4][5] | Mass spectrometry is used to determine the molecular weight. A detailed protocol is provided in Section 4.5. |

| CAS Number | 756-79-6[1][5] | Not Applicable |

| Appearance | Clear, colorless liquid[6] | Visual inspection at room temperature. |

| Odor | Pleasant odor[6] | Olfactory assessment. |

| Boiling Point | 181 °C (358 °F) at 760 mmHg[6][7] | Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is heated in a Thiele tube or an oil bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. The temperature is recorded at this point. |

| Melting Point | < -50 °C (< -58 °F)[2] | A sample is cooled in a suitable apparatus (e.g., a cold stage microscope or a differential scanning calorimeter). The temperature at which the last solid melts upon slow heating is recorded as the melting point. |

| Flash Point | 69 °C (156 °F) (closed cup)[2] | Cleveland Open-Cup Method (ASTM D92): The sample is placed in a brass cup and heated at a controlled rate. A small test flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.[3][6][8][9][10] |

| Density | 1.145 g/mL at 25 °C[2][7] | Oscillating U-tube Densitometer (ASTM D4052): A small volume of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The density of the liquid is determined from the change in the oscillation frequency.[1][2][4][6] |

Solubility and Partitioning

| Property | Value | Experimental Protocol |

| Water Solubility | Miscible (>=10 g/100 mL at 21 °C)[6][7] | Visual Method: A known volume of DMMP is added to a known volume of water at a specified temperature. The mixture is agitated, and the solubility is determined by visual inspection for homogeneity. For quantitative analysis, the concentration of DMMP in the saturated aqueous phase can be determined by gas chromatography (GC) after separation of any undissolved DMMP. |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and methanol.[6][7] | Similar to the water solubility test, a known amount of DMMP is mixed with the organic solvent, and miscibility is observed. |

| LogP (Octanol-Water Partition Coefficient) | -0.61[6][7] | Shake Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DMMP is added to this two-phase system. The mixture is shaken until equilibrium is reached. The concentrations of DMMP in both the octanol (B41247) and water phases are then determined, and the LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |

Vapor Properties and Refractive Index

| Property | Value | Experimental Protocol |

| Vapor Pressure | 0.962 mmHg at 25 °C[6] | Static Method: A sample of DMMP is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[11][12][13] |

| Vapor Density | 4.28 (Air = 1) | Calculated from the molecular weight. |

| Refractive Index | 1.413 at 20 °C[7] | Abbe Refractometer: A drop of the liquid is placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is read directly from the scale. The temperature should be controlled and recorded. |

Chemical Properties and Reactivity

Hydrolysis

DMMP undergoes slow hydrolysis in contact with water.[7] The hydrolysis proceeds in a stepwise manner, with the sequential cleavage of the P-OCH₃ bonds to form methyl methylphosphonate (MMP) and finally methylphosphonic acid (MPA), with the concurrent formation of methanol.[11][14][15]

Caption: Hydrolysis pathway of this compound (DMMP).

Experimental Protocol for Kinetic Study of DMMP Hydrolysis:

-

Reaction Setup: A solution of DMMP in water (e.g., 1% v/v) is prepared in a sealed reaction vessel. The vessel is maintained at a constant temperature using a water bath or thermostat.[11][14][15]

-

Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by neutralization if the reaction is acid or base-catalyzed.

-

Analysis: The concentration of DMMP and/or the hydrolysis products (MMP and MPA) in each aliquot is determined. This can be achieved using techniques such as:

-

³¹P NMR Spectroscopy: The different phosphorus-containing species (DMMP, MMP, and MPA) will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their quantification.

-

Gas Chromatography (GC): The concentration of DMMP can be monitored over time. Derivatization may be necessary for the analysis of the more polar hydrolysis products.

-

Titration: If the hydrolysis produces acidic products, the progress of the reaction can be followed by titrating the reaction mixture with a standard base.

-

-

Data Analysis: The concentration data is plotted against time, and the rate constant for the hydrolysis reaction is determined by fitting the data to an appropriate rate law (e.g., pseudo-first-order).[11][14][15]

Thermal Decomposition

DMMP decomposes at elevated temperatures. The decomposition products can include methanol, carbon monoxide, carbon dioxide, and water.[16] The presence of oxygen can influence the decomposition pathway.

Experimental Protocol for Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA):

-

Sample Preparation: A small, accurately weighed sample of DMMP (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. The gaseous decomposition products can be further analyzed by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR).

Synthesis

DMMP is commonly synthesized via the Michaelis-Arbuzov reaction.[17] This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like methyl iodide.

Caption: Michaelis-Arbuzov reaction for the synthesis of DMMP.

Experimental Protocol for the Synthesis of DMMP:

-

Reaction Setup: Trimethyl phosphite is placed in a reaction flask equipped with a reflux condenser and a dropping funnel. The apparatus is maintained under an inert atmosphere (e.g., nitrogen).

-

Addition of Alkyl Halide: Methyl iodide is added dropwise to the trimethyl phosphite at a controlled temperature. The reaction is often exothermic.

-

Reaction: The reaction mixture is heated to reflux for a specified period to ensure the completion of the rearrangement.

-

Work-up: The reaction mixture is cooled, and the product is isolated. This may involve removing the by-product (methyl iodide) and any unreacted starting materials.

-

Purification: The crude DMMP is purified by fractional distillation under reduced pressure.

-

Characterization: The purity and identity of the synthesized DMMP are confirmed by spectroscopic methods (NMR, IR) and by measuring its physical properties (e.g., boiling point, refractive index).

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of DMMP.

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (d, J = 10.8 Hz, 6H, -OCH₃), 1.50 (d, J = 17.6 Hz, 3H, P-CH₃).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: A small amount of DMMP (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[18]

-

Instrument Parameters: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.[18]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).[18]

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 100 MHz): δ 52.5 (d, J = 6.0 Hz, -OCH₃), 11.5 (d, J = 143.0 Hz, P-CH₃).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated solution of DMMP (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.[18]

-

Instrument Parameters: The ¹³C NMR spectrum is acquired on an NMR spectrometer. As the natural abundance of ¹³C is low, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[18]

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the solvent peak.[18]

³¹P NMR Spectroscopy

-

³¹P NMR (CDCl₃, 162 MHz): δ 31.5 (referenced to 85% H₃PO₄).

Experimental Protocol for ³¹P NMR Spectroscopy:

-

Sample Preparation: A solution of DMMP in a suitable solvent (deuterated or non-deuterated) is prepared in an NMR tube.[13][19]

-

Instrument Parameters: The ³¹P NMR spectrum is acquired on an NMR spectrometer equipped with a phosphorus probe. Proton decoupling is commonly used. An external reference of 85% H₃PO₄ is typically used and set to 0 ppm.[13][19][20]

-

Data Processing: The data is processed in a similar manner to ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

-

FTIR (neat): ν (cm⁻¹) 2955 (C-H stretch), 1275 (P=O stretch), 1050 (P-O-C stretch), 820 (P-C stretch).[21]

Experimental Protocol for FTIR Spectroscopy (Neat Liquid):

-

Sample Preparation: A drop of neat DMMP is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[22][23][24]

-

Instrument Parameters: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.[25]

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum of DMMP. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

-

Electron Ionization Mass Spectrometry (EI-MS): m/z (%) 124 (M⁺, 100), 109 (M-CH₃, 25), 94 (M-OCH₂, 80), 79 (M-OCH₃-CH₂, 95).

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of DMMP in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.[26]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range that includes the molecular ion of DMMP and its expected fragments (e.g., m/z 40-200).

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of DMMP. The mass spectrum corresponding to the DMMP peak is then extracted and analyzed to identify the molecular ion and fragment ions.[16][27][28]

Safety and Hazards

DMMP is considered a combustible liquid and may cause eye irritation. It is also suspected of causing genetic defects and damaging fertility.[14][17] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound. The data presented, along with the detailed experimental protocols, offer valuable information for researchers, scientists, and drug development professionals working with this important compound. The provided diagrams illustrate key chemical transformations of DMMP, aiding in the understanding of its reactivity. Adherence to the described experimental procedures will ensure the accurate and safe determination of its properties.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 3. koehlerinstrument.com [koehlerinstrument.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. criver.com [criver.com]

- 6. Cleveland open-cup method - Wikipedia [en.wikipedia.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. studylib.net [studylib.net]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. rsc.org [rsc.org]

- 14. Hydrolysis of this compound (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. Further investigation of the use of this compound as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. agilent.com [agilent.com]

- 27. Gas chromatographic analysis of the thermally unstable this compound carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rapid quantification of this compound from activated carbon particles by static headspace gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dimethyl Methylphosphonate (DMMP): A Technical Guide

Introduction: Dimethyl methylphosphonate (B1257008) (DMMP), with the chemical formula CH₃PO(OCH₃)₂, is an organophosphorus compound widely utilized as a simulant for chemical warfare agents, particularly sarin, due to its similar physical properties but significantly lower toxicity.[1] It also serves as a flame retardant.[2] A thorough understanding of its spectroscopic signature is crucial for its detection, identification, and quantification in various applications, including environmental monitoring and defense research. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DMMP, complete with experimental protocols and data presented in a structured format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for Dimethyl methylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of DMMP by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P.

Table 1: ¹H NMR Spectroscopic Data for DMMP

| Chemical Group | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| P-CH₃ | Doublet | 1.49 | ²JP-H = 17.7 | CDCl₃ |

| O-CH₃ | Doublet | 3.74 | ³JP-H = 11.0 | CDCl₃ |

Data sourced from SpectraBase and ChemicalBook.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for DMMP

| Chemical Group | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| P-CH₃ | Doublet | 10.0 | ¹JP-C = 142 | CDCl₃ |

| O-CH₃ | Doublet | 52.8 | ²JP-C ≈ 6-7 | CDCl₃ |

Data sourced from ChemicalBook and YouTube.[5][6]

Table 3: ³¹P NMR Spectroscopic Data for DMMP

| Chemical Shift (δ, ppm) | Reference Standard | Solvent |

| 32.7 | 85% H₃PO₄ | CDCl₃ |

| 30.2 | 85% H₃PO₄ | DMSO-d₆ |

Data sourced from SpectraBase.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by DMMP, corresponding to its molecular vibrations. This provides a characteristic "fingerprint" for the molecule, identifying its functional groups.

Table 4: Key IR Absorption Bands for DMMP

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 1275 | P=O Stretch | Strong |

| 1050 | P-O-C Stretch | Strong |

| ~2950 | C-H Stretch (Aliphatic) | Medium |

Data sourced from NIST and ResearchGate.[9][10]

Mass Spectrometry (MS)

Mass spectrometry ionizes DMMP and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and fragmentation pattern.

Table 5: Mass Spectrometry Data for DMMP

| Ionization Method | m/z Value | Identity |

| Electron Ionization (EI) | 124 | [M]⁺ (Molecular Ion) |

| Atmospheric Pressure Chemical Ionization (APCI) | 125 | [M+H]⁺ (Protonated Molecule) |

Data sourced from NIST Chemistry WebBook and ResearchGate.[11][12] The molecular weight of DMMP is 124.08 g/mol .[2][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-25 mg of DMMP in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13][14] Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[13]

-

Instrument Setup: Insert the sample into the NMR spectrometer.[15] The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity.[15][16]

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include the pulse angle, relaxation delay (typically 1-2 seconds for qualitative spectra), and the number of scans.[17]

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is run.[16] A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[16] For quantitative analysis, inverse-gated decoupling and a longer relaxation delay are necessary.[16][17]

-

³¹P NMR Acquisition: The spectrometer is tuned to the ³¹P frequency. Spectra are typically acquired with proton decoupling to produce sharp, single peaks for each unique phosphorus environment.[18][19] Chemical shifts are referenced externally to an 85% H₃PO₄ standard set to 0 ppm.[18][20]

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to produce the final spectrum.[16]

IR Spectroscopy (FTIR-ATR) Protocol

-

Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.[21] This accounts for any ambient atmospheric absorptions (e.g., CO₂, H₂O).

-

Sample Application: A small drop of liquid DMMP is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[21]

-

Spectrum Acquisition: The infrared spectrum of the sample is recorded by passing a beam of IR light through the crystal and the sample.[21][22] The instrument measures the absorbance at each frequency. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - GC/MS) Protocol

-

Sample Introduction: A dilute solution of DMMP in a volatile organic solvent (e.g., methanol, dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the DMMP from the solvent and any impurities.

-

Ionization: As DMMP elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[23]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[24][25]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[23]

-

Spectrum Generation: A mass spectrum is generated by plotting the relative ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis across these spectroscopic techniques can be visualized as follows.

Caption: General workflow for the spectroscopic analysis of DMMP.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(756-79-6) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(756-79-6) 13C NMR [m.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. sc.edu [sc.edu]

- 18. barron.rice.edu [barron.rice.edu]

- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 20. m.youtube.com [m.youtube.com]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

- 22. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 23. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. quora.com [quora.com]

An In-depth Technical Guide to Dimethyl Methylphosphonate (CAS 756-79-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound with the CAS number 756-79-6. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Dimethyl methylphosphonate is a colorless liquid with a characteristic odor.[1] It is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[2] DMMP is primarily utilized as a flame retardant but also finds application as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[1][2] It is also used as a non-toxic simulant for G-series nerve agents like sarin (B92409) in military and research applications due to its structural similarities.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉O₃P | [1][4] |

| Molecular Weight | 124.08 g/mol | [5][6] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Characteristic/Pleasant | [1][5] |

| Density | 1.145 - 1.16 g/cm³ at 20-25 °C | [1][2] |

| Melting Point | -50 °C | [2] |

| Boiling Point | 181 °C at 760 mmHg | [2][5] |

| Flash Point | 69 °C (closed cup) | [2] |

| Water Solubility | >100 g/L at 21 °C | [1] |

| log Kow (Octanol-water partition coefficient) | -0.61 | [1] |

| Vapor Pressure | 1.28 hPa at 25 °C | [1] |

| Refractive Index | n20/D 1.413 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available for reference. | [6] |

| ³¹P NMR | Chemical shift is a key identifier. | [7][8] |

| ¹³C NMR | Spectra available for reference. | [6] |

| FTIR | Characteristic peaks can be used for identification and quantification. | [5][9][10] |

| Mass Spectrometry | Used for confirmation and quantification, especially when coupled with Gas Chromatography (GC-MS). | [6] |

Safety and Toxicity

This compound is considered a low to moderate hazard material.[1] It is moderately acutely toxic if inhaled but not toxic if ingested or applied to the skin.[1] DMMP is a serious eye irritant but does not cause skin irritation.[1] There is evidence to suggest that it may cause genetic defects and it is a suspected human reproductive toxicant.[1]

Table 3: Toxicity Data for this compound

| Toxicity Metric | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ (Median Lethal Dose) | Rat | Oral | 8,210 mg/kg | [2][11] |

| LD₅₀ (Median Lethal Dose) | Rabbit | Dermal | >2,000 mg/kg | [2][11] |

| LC₅₀ (Median Lethal Concentration) | Rat | Inhalation (1 hour) | 20.13 mg/L | [11] |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a common method for the synthesis of phosphonates, including this compound.[12] The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[13]

Materials:

-

Trimethyl phosphite

-

Iodomethane

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine trimethyl phosphite and a slight excess of iodomethane.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[14]

-

The reaction is typically heated for several hours. A study on a similar Michaelis-Arbuzov reaction suggests that heating to 150-160°C for 2-4 hours is effective.[14]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.[14]

Determination of Oral LD₅₀ in Rats

The following is a representative protocol for determining the oral LD₅₀ of a substance like this compound, based on general guidelines and available data.[15][16][17]

Materials:

-

This compound

-

Corn oil (as a vehicle)

-

F344/N rats (or a similar strain)

-

Oral gavage needles

-

Animal housing and monitoring equipment

Procedure:

-

Healthy, young adult rats are randomly assigned to several dose groups, including a control group.[15][16]

-

This compound is dissolved or suspended in a vehicle such as corn oil.[15]

-

A single dose of the test substance is administered to each animal by oral gavage. The control group receives only the vehicle.[15]

-

Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing and daily thereafter for 14 days).[17]

-

The number of mortalities in each dose group is recorded.[16]

-

The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a suitable statistical method, such as the probit analysis method.[16]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound.[1][18]

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., a capillary column)[18]

-

Helium or another suitable carrier gas

-

Syringes for sample injection

-

Solvent for sample dilution (e.g., acetonitrile)[18]

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of this compound in a suitable solvent like acetonitrile (B52724) at known concentrations.[18] Gaseous samples can also be analyzed.[18]

-

Instrument Setup:

-

Injector: Set to a suitable temperature (e.g., 250 °C).

-

Oven Program: A temperature program is used to separate the components of the sample. For example, start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas Flow: Set to an appropriate flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected ions of this compound.

-

-

Analysis: Inject a small volume of the prepared sample or standard into the GC.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum of the peak is compared to a reference spectrum for confirmation. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards.[18]

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Reaction of this compound to form a nerve agent precursor.[12]

References

- 1. Rapid quantification of this compound from activated carbon particles by static headspace gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents [patents.google.com]

- 4. CN102964382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. This compound(756-79-6) 1H NMR [m.chemicalbook.com]

- 7. Further investigation of the use of this compound as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. This compound [medbox.iiab.me]

- 13. Arbuzov Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. enamine.net [enamine.net]

- 18. Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate this compound in gaseous phase. | Sigma-Aldrich [sigmaaldrich.com]

The Elusive Crystalline State of Dimethyl Methylphosphonate: A Technical Guide to Its Molecular Structure and the Path to Its Crystal Structure Determination

An in-depth exploration of the molecular geometry of Dimethyl methylphosphonate (B1257008) (DMMP) and a detailed guide to the experimental protocols required for its crystal structure analysis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methylphosphonate (DMMP), a compound of significant interest as a flame retardant and a simulant for nerve agents, presents a unique challenge in structural biology due to its liquid state at ambient temperatures. This technical guide provides a comprehensive overview of the known molecular structure of DMMP based on computational studies in the absence of an experimentally determined crystal structure. A thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no publicly available single-crystal X-ray diffraction data for this compound.

This document serves two primary purposes: first, to present the most current understanding of DMMP's molecular geometry derived from theoretical calculations, and second, to provide a detailed, practical guide for researchers on the experimental workflow required to determine the crystal structure of DMMP or similar low-melting-point compounds through low-temperature single-crystal X-ray diffraction. This includes protocols for in situ crystallization, data collection, and structure refinement, aimed at empowering researchers to bridge the existing gap in the empirical data for this important molecule.

Introduction

This compound (DMMP) is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[1] It is a colorless liquid at room temperature and is primarily utilized as a flame retardant.[1] Its structural similarity to nerve agents like Sarin also makes it a valuable, less toxic simulant in research related to the detection and decomposition of chemical warfare agents. Despite its widespread use and study, a definitive experimental crystal structure of DMMP has yet to be deposited in public databases. This absence of crystallographic data limits a complete understanding of its solid-state packing, intermolecular interactions, and polymorphic potential.

This guide will first summarize the molecular geometry of DMMP as determined by computational methods and then provide a detailed experimental protocol that could be employed to determine its single-crystal structure.

Molecular Structure of this compound (Computational Data)

In the absence of experimental crystal structure data, ab initio calculations and molecular dynamics simulations provide valuable insights into the geometry of the DMMP molecule.[2] Computational studies have identified several conformers of DMMP, with an asymmetric conformer being the most stable in a vacuum.[2] The key geometrical parameters for this lowest energy conformer are presented below.

Calculated Bond Lengths and Angles

The following tables summarize the bond lengths and angles of the most stable asymmetric conformer of DMMP, as derived from computational modeling.[2]

Table 1: Calculated Bond Lengths for DMMP

| Bond | Length (Å) |

| P=O | 1.48 |

| P-C | 1.80 |

| P-O(CH₃) | 1.60 |

| O-C | 1.45 |

| C-H | 1.09 |

Table 2: Calculated Bond Angles for DMMP

| Angle | Angle (°) |

| O=P-C | 116.3 |

| O=P-O(CH₃) | 116.5 |

| C-P-O(CH₃) | 104.3 |

| P-O-C | 121.0 |

Calculated Torsion Angles

The conformational flexibility of DMMP is primarily defined by the torsion angles around the P-O bonds.

Table 3: Key Calculated Torsion Angles for DMMP

| Torsion Angle | Angle (°) |

| C-P-O-C | 109.0 |

| O=P-O-C | Variable |

Experimental Protocol for Crystal Structure Determination of DMMP

Given that DMMP is a liquid at room temperature with a melting point of -50 °C, its crystal structure can be determined using low-temperature single-crystal X-ray diffraction.[1] This requires in situ crystallization of the liquid sample on the diffractometer. The following protocol outlines the necessary steps.

Sample Preparation and In Situ Crystallization

-

Capillary Mounting: A small amount of high-purity, anhydrous DMMP is loaded into a thin-walled glass or quartz capillary tube (approximately 0.1-0.3 mm diameter). The capillary is then flame-sealed.

-

Goniometer Head Mounting: The sealed capillary is mounted on a goniometer head, which is then attached to the diffractometer.

-

Low-Temperature Apparatus: A cryogenic cooling device, typically an open-flow nitrogen or helium gas system, is positioned to direct a stream of cold gas over the capillary.

-

Cooling and Crystallization:

-

The sample is rapidly cooled to a temperature well below its melting point (e.g., to 100 K) to form a polycrystalline or glassy solid.

-

The temperature is then slowly raised to just below the melting point to anneal the solid.

-

A controlled, very slow cooling and warming cycle around the melting point is then initiated. This process, often assisted by a focused heat source like an infrared laser for zone refinement, encourages the growth of a single crystal from the polycrystalline mass. The crystal growth can be monitored visually using a microscope attached to the diffractometer.

-

X-ray Diffraction Data Collection

-

Crystal Screening: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., 100 K) for data collection. A few initial diffraction images are taken to assess the crystal quality and to determine the unit cell parameters.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy (e.g., scan type, exposure time, and detector distance) is optimized based on the crystal's diffraction characteristics.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is required.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is evaluated based on figures of merit such as R-factors and goodness-of-fit.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure from a liquid sample.

Caption: Experimental workflow for DMMP crystal structure determination.

Conclusion

While the experimental crystal structure of this compound remains to be determined, computational studies provide a solid foundation for understanding its molecular geometry. The lack of empirical data highlights an opportunity for further research. The detailed experimental protocol for low-temperature single-crystal X-ray diffraction outlined in this guide provides a clear roadmap for obtaining this valuable structural information. The successful crystallization and structure determination of DMMP would provide crucial insights into its solid-state behavior and intermolecular interactions, benefiting fields from materials science to toxicology and drug development.

References

Solubility of Dimethyl Methylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl methylphosphonate (B1257008) (DMMP), an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂, is a colorless liquid utilized primarily as a flame retardant, as well as in applications such as a preignition additive for gasoline, an antifoam agent, a plasticizer, a stabilizer, and a textile conditioner.[1] Its efficacy and formulation in these varied applications are fundamentally dependent on its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of DMMP, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual workflow to aid researchers in their experimental design. While extensive quantitative data is limited in publicly available literature, this guide consolidates known information to support research and development activities.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals that Dimethyl methylphosphonate (DMMP) is widely reported as being miscible with a variety of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. For other solvents, qualitative descriptors are available. The data is summarized in the table below.

| Organic Solvent | Chemical Class | Solubility at 20-25°C | Temperature (°C) | Citation(s) |

| Ethanol | Alcohol | Miscible | Ambient | [2][3] |

| Methanol (B129727) | Alcohol | Soluble (Slightly, Heated) | Not Specified | [4][5] |

| Diethyl Ether | Ether | Miscible | Ambient | [2][3] |

| Acetone | Ketone | Miscible | Ambient | [2][3] |

| Benzene | Aromatic Hydrocarbon | Miscible | Ambient | [2][3] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible | Ambient | [2][3] |

| Chloroform (B151607) | Halogenated Hydrocarbon | Slightly Soluble (Heated) | Not Specified | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | >=100 mg/mL | 21 | [6] |

| Water | Protic Solvent | >=100 mg/mL | 21 | [6] |

Experimental Protocol for Determining Solubility of DMMP

For researchers requiring precise solubility data in a specific organic solvent, the following detailed experimental protocol, based on the isothermal shake-flask method, is provided. This method is suitable for determining the solubility of a liquid (DMMP) in a liquid solvent.

2.1. Objective: To determine the concentration of this compound (DMMP) in a saturated solution with a chosen organic solvent at a controlled temperature.

2.2. Materials and Equipment:

-

This compound (DMMP), analytical grade

-

Selected organic solvent(s), analytical grade

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Pipettes and pipettors

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Analytical balance (±0.0001 g)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Vials for sample storage

2.3. Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known DMMP concentrations in the chosen organic solvent. These will be used to create a calibration curve for the analytical instrument.

-

For example, prepare a stock solution of 10 mg/mL DMMP in the solvent and perform serial dilutions to obtain standards at concentrations such as 5, 2.5, 1, 0.5, and 0.1 mg/mL.

-

-

Equilibration:

-

In a series of sealed vials, add an excess amount of DMMP to a known volume of the organic solvent. The presence of a distinct second phase of DMMP ensures that a saturated solution is formed.

-

Place the vials in the thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Carefully withdraw an aliquot from the solvent phase (the supernatant) using a syringe, ensuring not to disturb the undissolved DMMP phase.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets of DMMP.

-

-

Analysis:

-

Analyze the filtered samples and the standard solutions using a calibrated GC-FID or other suitable analytical method.

-

The concentration of DMMP in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve generated from the standard solutions.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as g/100 mL, mg/L, or mol/L, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of DMMP solubility.

Caption: Workflow for the experimental determination of DMMP solubility.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While DMMP is miscible with many common solvents, precise quantitative data across a broad range of conditions is not extensively documented. The provided experimental protocol offers a robust framework for researchers to determine the solubility of DMMP in specific solvents of interest, thereby facilitating more accurate formulation and application development. The visual workflow further clarifies the experimental process, ensuring a systematic and reproducible approach to data generation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. DMMP [drugfuture.com]

- 4. This compound CAS#: 756-79-6 [m.chemicalbook.com]

- 5. 756-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 756796 /mcn [igsvtu.lanuk.nrw.de]

Thermochemical Properties of Dimethyl Methylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for Dimethyl methylphosphonate (B1257008) (DMMP). The information is presented in a clear and concise format, with a focus on quantitative data, detailed experimental protocols, and visual representations of the relationships between key thermochemical properties. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of Dimethyl methylphosphonate that have been experimentally determined and reported in the scientific literature.

Table 1: Enthalpy and Heat Capacity Data for this compound

| Property | Value | Units | Method |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -761.9 ± 3.8 | kJ/mol | Combustion Calorimetry |

| Standard Enthalpy of Vaporization (298.15 K) | 52.8 | kJ/mol | Not Specified |

| Molar Heat Capacity (Liquid, 298.15 K to 350.32 K) | See Table 3 | J/(mol·K) | Adiabatic Calorimetry[1] |

Table 2: Vapor Pressure of this compound